molecular formula C12H16N6 B2579001 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1706438-72-3

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2579001
CAS No.: 1706438-72-3
M. Wt: 244.302
InChI Key: WKFUSGCKVCOPJL-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrazole and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Formation of the pyridazine ring: This involves the cyclization of a dihydrazine derivative with a suitable dicarbonyl compound.

    Substitution reactions: The final step involves the substitution of the pyridazine ring with the pyrazole and piperazine moieties. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: Employed in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazine moiety.

    6-(piperazin-1-yl)pyridazine: Lacks the pyrazole moiety.

    3-(3-methyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of a pyridazine ring.

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of both pyrazole and piperazine moieties on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-10-4-7-18(16-10)12-3-2-11(14-15-12)17-8-5-13-6-9-17/h2-4,7,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFUSGCKVCOPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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